molecular formula C10H7NO3S B6282178 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid CAS No. 734497-99-5

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid

Katalognummer: B6282178
CAS-Nummer: 734497-99-5
Molekulargewicht: 221.23 g/mol
InChI-Schlüssel: WAYRLQOFJVUVCD-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid is a synthetic organic compound with the molecular formula C10H7NO3S It is characterized by a benzothiazine ring system fused with an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid typically involves the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with an appropriate carbonyl compound under acidic or basic conditions to form the benzothiazine ring.

    Introduction of the Acetic Acid Moiety: The benzothiazine intermediate is then reacted with a halogenated acetic acid derivative, such as bromoacetic acid, under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazine ring system can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]propanoic acid
  • 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]butanoic acid

Uniqueness

Compared to similar compounds, 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a pharmacophore and its versatility in synthetic applications.

Eigenschaften

CAS-Nummer

734497-99-5

Molekularformel

C10H7NO3S

Molekulargewicht

221.23 g/mol

IUPAC-Name

(2E)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetic acid

InChI

InChI=1S/C10H7NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-5H,(H,11,14)(H,12,13)/b8-5+

InChI-Schlüssel

WAYRLQOFJVUVCD-VMPITWQZSA-N

Isomerische SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C\C(=O)O)/S2

Kanonische SMILES

C1=CC=C2C(=C1)NC(=O)C(=CC(=O)O)S2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.